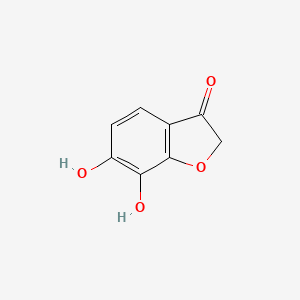

3(2H)-Benzofuranone, 6,7-dihydroxy-

Description

The exact mass of the compound 3(2H)-Benzofuranone, 6,7-dihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3(2H)-Benzofuranone, 6,7-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 6,7-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHCVQNIRWDINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064191 | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-27-1 | |

| Record name | 6,7-Dihydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxycoumaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxycoumaranon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2H-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROXYCOUMARANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1BM25U2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3(2H)-Benzofuranone, 6,7-dihydroxy-, a molecule of interest in medicinal chemistry and drug development. The primary synthesis pathway involves the oxidative cyclization of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. This document details the proposed enzymatic and chemical synthesis routes, experimental protocols, and relevant data.

Introduction

3(2H)-Benzofuranone, 6,7-dihydroxy-, also known as 6,7-dihydroxycoumaranone, is a heterocyclic compound featuring a benzofuranone core with two hydroxyl groups on the benzene ring. This substitution pattern is of significant interest due to its presence in various biologically active molecules and natural products. The structural relationship to catecholamines and their metabolites suggests potential roles in neurochemistry and pharmacology. The synthesis of this specific isomer is crucial for further investigation of its biological properties.

The most direct and biochemically relevant pathway to 6,7-dihydroxy-3(2H)-benzofuranone is through the intramolecular cyclization of an oxidized derivative of 3,4-dihydroxyphenylacetic acid (DOPAC). This guide will explore this pathway in detail.

Core Synthesis Pathway: Oxidative Cyclization of DOPAC

The principal synthetic route to 6,7-dihydroxy-3(2H)-benzofuranone is the oxidative cyclization of 3,4-dihydroxyphenylacetic acid (DOPAC). This transformation proceeds via a key intermediate, DOPAC-o-quinone. The catechol moiety of DOPAC is first oxidized to an ortho-quinone. This highly reactive intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group attacks the quinone ring to form the five-membered lactone ring of the benzofuranone system.

This reaction can be achieved through both enzymatic and chemical oxidation methods.

Caption: Oxidative cyclization of DOPAC to 6,7-dihydroxy-3(2H)-benzofuranone.

Experimental Protocols

While a definitive, optimized protocol for the large-scale synthesis of pure 6,7-dihydroxy-3(2H)-benzofuranone is not extensively detailed in the current literature, the following experimental procedures are proposed based on established biochemical transformations and analogous chemical reactions.

Enzymatic Synthesis using Tyrosinase

This method utilizes the enzyme tyrosinase to catalyze the specific oxidation of DOPAC to its o-quinone, which then spontaneously cyclizes.

Materials:

-

3,4-Dihydroxyphenylacetic acid (DOPAC)

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: Prepare a solution of DOPAC in the phosphate buffer in a reaction vessel. The concentration of DOPAC should be empirically determined, starting in the range of 1-10 mM.

-

Enzyme Addition: Equilibrate the DOPAC solution to a suitable temperature (e.g., 25-37 °C). Initiate the reaction by adding a solution of mushroom tyrosinase. The optimal enzyme concentration will need to be determined, but a starting point could be 10-100 units per mL of reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by UV-Vis spectrophotometry, observing the formation of the quinone intermediate, or by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction has reached completion (or optimal conversion), quench the reaction, potentially by adding a denaturing agent or by acidification.

-

Extraction: Extract the aqueous reaction mixture with a suitable organic solvent such as ethyl acetate. The product is expected to be more lipophilic than the starting material.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 6,7-dihydroxy-3(2H)-benzofuranone.

Chemical Synthesis via Oxidation

This method employs a chemical oxidizing agent to convert DOPAC to the o-quinone intermediate.

Materials:

-

3,4-Dihydroxyphenylacetic acid (DOPAC)

-

Sodium periodate (NaIO₄) or other suitable oxidant (e.g., Fremy's salt)

-

A suitable solvent system (e.g., aqueous methanol, acetone, or acetonitrile)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous drying agent

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: Dissolve DOPAC in an appropriate solvent system in a flask.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., sodium periodate) portion-wise or dropwise with stirring. The molar ratio of oxidant to DOPAC should be carefully controlled, starting with a slight excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often rapid.

-

Work-up: Upon completion, quench any excess oxidant (e.g., with sodium bisulfite for periodate).

-

Extraction: If necessary, adjust the pH and extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude material using silica gel column chromatography as described in the enzymatic method.

Caption: General experimental workflow for the synthesis of 6,7-dihydroxy-3(2H)-benzofuranone.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the target product. Quantitative data for the synthesis, such as reaction yields and times, are highly dependent on the specific experimental conditions and would need to be determined empirically.

Table 1: Properties of Starting Material and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Material | (3,4-Dihydroxyphenyl)acetic acid | C₈H₈O₄ | 168.15 | 102-32-9 |

| Product | 6,7-Dihydroxy-3(2H)-benzofuranone | C₈H₆O₄ | 166.13 | 6272-27-1 |

Table 2: Expected Analytical Data for 6,7-Dihydroxy-3(2H)-benzofuranone

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the dihydroxy-substituted ring, and a singlet for the methylene protons of the furanone ring. The chemical shifts of the aromatic protons would be indicative of the 6,7-substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the methylene carbon, and the carbons of the aromatic ring, including those bearing the hydroxyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (166.13 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) groups (broad), the lactone carbonyl (C=O) group, and aromatic C-H and C=C bonds. |

| HPLC | A single peak under appropriate chromatographic conditions, with a retention time that can be used to monitor reaction progress and assess purity. |

Conclusion

The synthesis of 6,7-dihydroxy-3(2H)-benzofuranone is most plausibly achieved through the oxidative cyclization of 3,4-dihydroxyphenylacetic acid. Both enzymatic and chemical methods offer viable routes to the key o-quinone intermediate. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this valuable compound for further study in drug discovery and development. Empirical determination of optimal reaction conditions and thorough characterization of the final product are essential next steps.

physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone

An In-depth Technical Guide on the Physicochemical Properties of 6,7-dihydroxy-3(2H)-benzofuranone

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 6,7-dihydroxy-3(2H)-benzofuranone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] Its structure is foundational in the development of compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial agents.[3]

Quantitative Data Summary

The key are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| CAS Number | 6272-27-1 | [1][2][3] |

| Molecular Formula | C₈H₆O₄ | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [1][2][4] |

| IUPAC Name | 6,7-dihydroxy-1-benzofuran-3-one | [2] |

| Melting Point | 230-232 °C | [1] |

| Boiling Point | 433.3 °C at 760 mmHg | [1] |

| Density | 1.614 g/cm³ | [1] |

| Flash Point | 189.1 °C | [1] |

| XLogP3 (octanol-water partition coefficient) | 0.67 to 0.8 | [1][2] |

| Polar Surface Area (PSA) | 66.76 Ų | [1] |

| Refractive Index | 1.689 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzofuranone derivatives are crucial for research and development. While specific experimental details for 6,7-dihydroxy-3(2H)-benzofuranone are proprietary or scattered, the following sections describe generalized, standard protocols applicable to this class of compounds.

Synthesis via Domino Friedel-Crafts/Lactonization

The synthesis of hydroxylated benzofuran-2(3H)-ones can be achieved through a domino reaction involving a Friedel-Crafts alkylation followed by an intramolecular lactonization.[5] This method is efficient for creating the core scaffold from polyphenol precursors.

Methodology:

-

Reactant Preparation: A solution of the appropriate polyphenol (e.g., pyrogallol, as a precursor for the 6,7-dihydroxy moiety) is prepared in a suitable acidic solvent, such as glacial acetic acid.[5]

-

Addition of Electrophile: An alkylating agent, such as an α-keto-ester (e.g., ethyl 2-chloro-2-oxoacetate), is added in a single portion to the stirred phenolic solution under an inert atmosphere (e.g., argon).[5]

-

Reaction Condition: The reaction mixture is heated to reflux (typically 120 °C) and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under vacuum to remove the solvent. The resulting residue is then purified by flash chromatography on a silica gel column to isolate the final benzofuranone product.[5]

Characterization by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying 6,7-dihydroxy-3(2H)-benzofuranone.

Methodology:

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is typically used for separation.[6]

-

Mobile Phase: A simple mobile phase consisting of a mixture of acetonitrile (MeCN) and water is employed. An acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape and resolution.[6]

-

Detection: The compound is detected using a UV detector, typically set at a wavelength corresponding to the absorbance maximum of the benzofuranone chromophore.

-

Analysis: The retention time and peak area are used to identify and quantify the compound against a known standard. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 6,7-dihydroxy-3(2H)-benzofuranone is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus).[7]

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Visualizations: Workflows and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified formatting for clarity and contrast.

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of pharmacological properties.[8] Specifically, related flavone structures have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9] While the exact mechanism for 6,7-dihydroxy-3(2H)-benzofuranone is not fully elucidated, the TNF signaling pathway is a common target for anti-inflammatory compounds and serves as a representative model.

Caption: Representative TNF-α signaling pathway potentially modulated.

References

- 1. echemi.com [echemi.com]

- 2. 6,7-Dihydroxycoumaranone | C8H6O4 | CID 80458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dihydroxybenzofuran-3(2H)-one [myskinrecipes.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3(2H)-Benzofuranone, 6,7-dihydroxy- | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. physchemres.org [physchemres.org]

- 9. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Scarcity: A Technical Guide to Dihydroxy-Benzofuranones from Natural Sources

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Initial investigations into the natural occurrence of 6,7-dihydroxy-3(2H)-benzofuranone have yielded no direct evidence of its isolation from natural sources. Extensive database searches and a review of the available scientific literature did not identify any plants, fungi, or other organisms that produce this specific compound. This suggests that 6,7-dihydroxy-3(2H)-benzofuranone is likely not a known natural product.

However, the broader class of dihydroxy-benzofuranone derivatives is represented in nature. This guide, therefore, shifts its focus to a well-documented, structurally related natural product: maesopsin and its glycosides. Maesopsin, a dihydrobenzofuranone, presents a valuable case study for researchers interested in this class of compounds. This technical guide will provide a comprehensive overview of the natural sources, isolation protocols, and biological activities of maesopsin, adhering to the requested detailed and structured format.

Natural Sources and Yield of Maesopsin and its Derivatives

Maesopsin and its glycosylated forms have been isolated from a variety of plant species. The yields of these compounds can vary significantly based on the plant part, geographical location, and extraction methodology. The following table summarizes the available quantitative data on the natural occurrence of maesopsin and its derivatives.

| Compound | Natural Source | Plant Part | Extraction Solvent | Yield | Reference |

| Maesopsin | Hovenia dulcis (Hoveniae Lignum) | Wood | Not Specified | Not Quantified | [1] |

| Maesopsin 4-O-β-D-glucoside (TAT-2) | Artocarpus tonkinensis | Leaves | 70% EtOH | Large scale isolation possible | [2][3][4] |

| Maesopsin-6-O-glucoside | Ceanothus americanus | Root Bark | Not Specified | Not Quantified | [5] |

| Maesopsin | Colubrina granulosa | Heartwood | Ether | Not Quantified | [6] |

| Maesopsin-6-O-glucoside | Limoniastrum monopetalum | Not Specified | Methanol | Not Quantified | [5] |

Experimental Protocols: Isolation of Maesopsin Derivatives

The isolation of maesopsin and its glycosides typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol for the isolation of maesopsin 4-O-β-D-glucoside (TAT-2) from the leaves of Artocarpus tonkinensis. [2][7]

Extraction

-

Plant Material Preparation: Air-dry the leaves of Artocarpus tonkinensis and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaves with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Fractionation: The crude extract is typically subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate the components into fractions.

-

Isolation of Maesopsin 4-O-β-D-glucoside: The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified. This may involve repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20, often with a different solvent system, to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). [7] The following diagram illustrates a general workflow for the isolation of maesopsin derivatives.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Maesopsin 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

6,7-dihydroxy-3(2H)-benzofuranone: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydroxy-3(2H)-benzofuranone, a polyphenolic compound featuring a catechol moiety, is a promising scaffold in drug discovery. While direct experimental data for this specific molecule is limited in publicly available literature, analysis of structurally similar benzofuranone derivatives provides a strong basis for predicting its biological activity spectrum. This technical guide synthesizes the existing knowledge on related compounds to project the antioxidant, anti-inflammatory, neuroprotective, and anticancer potential of 6,7-dihydroxy-3(2H)-benzofuranone. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are provided to facilitate further research and development.

Predicted Biological Activity Spectrum

Based on the structure-activity relationships of analogous benzofuranones and other catecholic compounds, 6,7-dihydroxy-3(2H)-benzofuranone is anticipated to exhibit a range of biological activities. The presence of the 6,7-dihydroxy (catechol) group on the benzofuranone core is a key determinant of its potential bioactivity, particularly its antioxidant and radical scavenging properties.

Antioxidant Activity

The catechol structure is a well-established pharmacophore for potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This is a crucial mechanism in preventing cellular damage implicated in numerous chronic diseases.

Anti-inflammatory Activity

Chronic inflammation is linked to the pathogenesis of various diseases. Many natural polyphenols exhibit anti-inflammatory effects by modulating key signaling pathways. It is plausible that 6,7-dihydroxy-3(2H)-benzofuranone could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Neuroprotective Activity

Oxidative stress and inflammation are significant contributors to neurodegenerative diseases. Compounds capable of combating these processes often display neuroprotective effects. The predicted antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone suggest its potential to protect neuronal cells from damage.

Anticancer Activity

Several benzofuranone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The polyphenolic nature of 6,7-dihydroxy-3(2H)-benzofuranone suggests it may also possess anticancer properties.

Quantitative Data from Structurally Related Compounds

Table 1: Antioxidant Activity of Benzofuranone Derivatives

| Compound | Assay | IC50/EC50 (µM) | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | DPPH Radical Scavenging | 10 | [1] |

| 4,5,6-trihydroxy-7-methylphthalide | DPPH Radical Scavenging | 5 | [1] |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH Radical Scavenging (in Methanol) | rIC50 = 0.18 (mols antioxidant / mols DPPH•) | [2] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH Radical Scavenging (in Methanol) | rIC50 = 0.31 (mols antioxidant / mols DPPH•) | [2] |

Table 2: Anti-inflammatory Activity of Benzofuranone Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | NO Inhibition | RAW 264.7 | 17.3 | [3] |

| Aza-benzofuran derivative 4 | NO Inhibition | RAW 264.7 | 16.5 | [3] |

| Fluorinated benzofuran derivative | IL-6 Inhibition | Macrophages | 1.2 - 9.04 | [4] |

| Fluorinated benzofuran derivative | NO Inhibition | Macrophages | 2.4 - 5.2 | [4] |

Table 3: Anticancer Activity of Benzofuranone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 (Breast Cancer) | Not specified, but showed cytotoxicity | [5] |

| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal Cancer) | 19.5 | [4] |

| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal Cancer) | 24.8 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of 6,7-dihydroxy-3(2H)-benzofuranone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of 6,7-dihydroxy-3(2H)-benzofuranone in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Neuroblastoma Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells or its protective effects on neuronal cells against a toxic stimulus.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

-

Treatment:

-

For Cytotoxicity: Treat the cells with a range of concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 24, 48, or 72 hours.

-

For Neuroprotection: Pre-treat the cells with the compound for a specified time, followed by exposure to a neurotoxic agent (e.g., 6-hydroxydopamine, amyloid-beta).

-

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (for cytotoxicity) or EC50 (for neuroprotection) can be calculated from the dose-response curve.

Predicted Signaling Pathways

The biological activities of polyphenolic compounds like 6,7-dihydroxy-3(2H)-benzofuranone are often mediated through the modulation of specific intracellular signaling pathways. Based on the activities of similar compounds, the following pathways are likely to be affected.

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Predicted activation of the Nrf2/ARE pathway by 6,7-dihydroxy-3(2H)-benzofuranone.

NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

Caption: Predicted inhibition of the NF-κB pathway by 6,7-dihydroxy-3(2H)-benzofuranone.

Conclusion

While further direct experimental validation is necessary, the structural characteristics of 6,7-dihydroxy-3(2H)-benzofuranone, particularly its catechol moiety, strongly suggest a promising biological activity profile encompassing antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a foundational framework for researchers to design and execute studies to fully elucidate the therapeutic potential of this compound. The provided experimental protocols and predicted signaling pathways offer a clear roadmap for future investigations.

References

- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3(2H)-Benzofuranone, 6,7-dihydroxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS Number: 6272-27-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3(2H)-Benzofuranone, 6,7-dihydroxy-. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | d | 1H | H-4 |

| ~6.5 - 6.7 | d | 1H | H-5 |

| ~4.5 | s | 2H | H-2 (CH₂) |

| ~8.0 - 9.0 | br s | 1H | 6-OH |

| ~8.0 - 9.0 | br s | 1H | 7-OH |

Solvent: DMSO-d₆ Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 - 175 | C=O | C-3 |

| ~150 - 155 | C-O | C-7a |

| ~145 - 150 | C-OH | C-7 |

| ~140 - 145 | C-OH | C-6 |

| ~115 - 120 | C-H | C-4 |

| ~110 - 115 | C-H | C-5 |

| ~105 - 110 | C | C-3a |

| ~70 - 75 | CH₂ | C-2 |

Solvent: DMSO-d₆

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2900 | Weak | C-H Stretch (Aliphatic CH₂) |

| ~1750 | Strong | C=O Stretch (Lactone) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - CO]⁺ |

| 110 | [M - 2CO]⁺ or [M - C₂H₂O₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 3(2H)-Benzofuranone, 6,7-dihydroxy- in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Additional experiments such as DEPT-135 can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Introduction Method: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the mobile phase should be compatible with mass spectrometry; for example, using formic acid instead of phosphoric acid.[1]

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) ratio range (e.g., m/z 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: A generalized workflow for spectroscopic analysis of an organic compound.

References

The Architecture of Plant Defense: A Technical Guide to the Biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydroxy-3(2H)-benzofuranone is a plant-derived secondary metabolite belonging to the larger class of isoflavonoids, which are recognized for their significant roles in plant defense and their potential pharmacological applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 6,7-dihydroxy-3(2H)-benzofuranone in plants. Drawing from the well-characterized biosynthesis of related isoflavonoids, pterocarpans, and coumestans, this document outlines the core enzymatic steps, summarizes available quantitative data, and presents detailed experimental protocols for key analytical and biochemical procedures. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction

Benzofuranone derivatives in plants are a diverse group of secondary metabolites with a wide range of biological activities.[1] Among these, 6,7-dihydroxy-3(2H)-benzofuranone represents a structure with potential for further investigation due to the known bioactivities of related dihydroxylated flavonoids.[2] The biosynthesis of this compound is believed to be an extension of the central phenylpropanoid and isoflavonoid pathways, which are prevalent in leguminous plants.[3][4] Understanding the intricate enzymatic steps leading to its formation is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for potential therapeutic applications.

Putative Biosynthetic Pathway of 6,7-dihydroxy-3(2H)-benzofuranone

The biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone is proposed to originate from the amino acid L-phenylalanine and proceed through the core phenylpropanoid and isoflavonoid pathways. The final steps likely involve specific hydroxylations of an isoflavanone intermediate.

General Phenylpropanoid Pathway

The initial stage involves the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield 4-coumaric acid.

-

4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]

Isoflavonoid Branch

The isoflavonoid pathway diverges from the general flavonoid pathway at the chalcone stage and is characterized by the action of isoflavone synthase.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming a 2-hydroxyisoflavanone intermediate.[5]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to form the stable isoflavone, daidzein.[5]

Formation of the Benzofuranone Core and Hydroxylation

The conversion of the isoflavone scaffold to the 6,7-dihydroxy-3(2H)-benzofuranone is less characterized. It is hypothesized to proceed through the reduction of an isoflavone followed by specific hydroxylations.

-

Isoflavone Reductase (IFR): Reduces the C2-C3 double bond of an isoflavone (e.g., daidzein) to form an isoflavanone (e.g., daidzeinone).

-

Flavonoid 6-Hydroxylase (F6H) and Aromatic 7-Hydroxylase: It is proposed that two successive hydroxylation events occur on the A-ring of the isoflavanone. These reactions are likely catalyzed by cytochrome P450 monooxygenases, introducing hydroxyl groups at the C-6 and C-7 positions to yield the final product, 6,7-dihydroxy-3(2H)-benzofuranone. The precise order and specificity of these hydroxylases require further investigation.

Quantitative Data

Quantitative data for the specific enzymes involved in the final steps of 6,7-dihydroxy-3(2H)-benzofuranone biosynthesis are not yet available. However, kinetic parameters for homologous enzymes from related pathways provide a valuable reference for future studies.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Isoflavone Synthase (IFS) | Glycine max | Naringenin | 6.7 ± 0.8 | 0.04 ± 0.002 | [5] |

| Isoflavone Reductase (IFR) | Medicago sativa | 2'-hydroxyformononetin | 1.5 ± 0.2 | - | [4] |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | - | [6] |

| Flavonoid 3'-Hydroxylase (F3'H) | Malus x domestica | Dihydrokaempferol | 12.5 ± 2.1 | 0.23 ± 0.02 | [1] |

Note: The presented data are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Investigating the biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of benzofuranones from plant tissues.

Protocol:

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol and vortex thoroughly.

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes in a water bath. Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collection and Drying: Carefully collect the supernatant. The supernatant can be directly analyzed or dried under a vacuum or nitrogen stream for concentration.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 50% methanol. Filter the reconstituted extract through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.[7][8][9]

Enzyme Assays for Flavonoid Hydroxylases

This protocol describes a general method for assaying the activity of cytochrome P450 hydroxylases, such as those putatively involved in the 6- and 7-hydroxylation steps.

Protocol:

-

Enzyme Source: Recombinantly express the candidate hydroxylase gene in a suitable host system (e.g., E. coli or yeast) and prepare microsomes or purified enzyme.

-

Reaction Mixture: In a final volume of 100 µL, combine:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

Putative substrate (e.g., isoflavanone) (typically 10-100 µM)

-

1 mM NADPH

-

Microsomal preparation or purified enzyme (protein concentration to be optimized)

-

-

Initiation and Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH. Incubate for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

-

Extraction and Analysis: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for HPLC or LC-MS analysis to identify and quantify the hydroxylated product.[1][6]

Conclusion

The biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone in plants is a fascinating area of secondary metabolism with implications for both plant biology and pharmacology. While the complete pathway is yet to be fully elucidated, the existing knowledge of isoflavonoid biosynthesis provides a robust framework for its investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the intricacies of this pathway and to explore the potential applications of its products. Future research should focus on the identification and characterization of the specific hydroxylases responsible for the final steps of its formation, which will be critical for any future metabolic engineering efforts.

References

- 1. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 6,7-dihydroxy-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydroxy-3(2H)-benzofuranone is a member of the benzofuranone class of heterocyclic compounds. Molecules within this class are the subject of extensive research due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The characteristic 6,7-dihydroxy substitution, forming a catechol group, is a key structural feature believed to be crucial for its mechanism of action, particularly in mediating its antioxidant and cytoprotective properties.[3] This technical guide provides a comprehensive overview of the known and inferred mechanisms of action for 6,7-dihydroxy-3(2H)-benzofuranone, drawing from studies on the compound and its close structural analogs.

Core Mechanisms of Action

The primary therapeutic potential of 6,7-dihydroxy-3(2H)-benzofuranone and its derivatives stems from three interconnected activities: potent antioxidant effects, modulation of inflammatory pathways, and significant neuroprotection.

Antioxidant Activity

The antioxidant capacity of 6,7-dihydroxy-3(2H)-benzofuranone is a cornerstone of its biological effects. This activity is largely attributed to the catechol moiety on the benzofuranone core.

-

Direct Radical Scavenging: The presence of two adjacent hydroxyl groups (at C6 and C7) allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).[3] The resulting phenoxyl radical is stabilized through electron delocalization across the aromatic ring, making the molecule an effective chain-breaking antioxidant.[3]

-

Induction of Endogenous Antioxidant Systems: Beyond direct scavenging, related compounds have been shown to upregulate the expression of key antioxidant enzymes. A primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Upon activation by cellular stress or bioactive molecules, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[3][4] HO-1 catalyzes the degradation of heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to cellular protection against oxidative damage.[3][5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties.

-

Inhibition of Pro-inflammatory Mediators: Studies on related benzofuran compounds have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO release suggests a modulatory effect on the iNOS pathway.[6]

-

Modulation of Inflammatory Signaling Pathways: Research on structurally similar trihydroxyflavones indicates that they can suppress inflammatory responses by modulating key signaling cascades such as the Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) pathways.[7] It is plausible that 6,7-dihydroxy-3(2H)-benzofuranone acts on similar pathways to reduce the expression of pro-inflammatory cytokines and chemokines.

Neuroprotective Effects

Oxidative stress and inflammation are central to the pathophysiology of neurodegenerative diseases.[5] The antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone converge to produce significant neuroprotective effects.

-

Protection Against Hypoxia-Induced Neurotoxicity: A structurally analogous compound, 6,7,4'-trihydroxyflavanone, has been shown to protect neuronal cells from hypoxia-induced damage.[4] The protective mechanism was directly linked to the enhancement of HO-1 expression via the Nrf2 signaling pathway.[4] This suggests that 6,7-dihydroxy-3(2H)-benzofuranone likely protects neurons by bolstering their intrinsic antioxidant defenses.

-

Counteracting Excitotoxicity: Benzofuran derivatives have demonstrated the ability to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism of neuronal damage in various neurological conditions.[8][9]

-

Modulation of Neuroinflammatory and Apoptotic Pathways: In animal models of Alzheimer's disease, a benzofuran-containing compound was found to reduce markers of oxidative stress and neuroinflammation, including nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6).[10] Furthermore, it modulated apoptosis-related proteins by increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX, thereby promoting neuronal survival.[10]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone.

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by 6,7-dihydroxy-3(2H)-benzofuranone.

Caption: Inhibition of the pro-inflammatory NF-κB and iNOS/NO pathway.

Caption: A typical workflow for evaluating the neuroprotective effects of the compound in vitro.

Quantitative Data Summary

While specific quantitative data for 6,7-dihydroxy-3(2H)-benzofuranone is limited in the available literature, data from structurally related benzofuran and flavone derivatives provide valuable context for its potential potency.

| Compound Class/Derivative | Assay | Target/Endpoint | Result (IC₅₀) | Reference |

| Aza-benzofuran (Compound 1) | NO Inhibition | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | 17.3 µM | [6] |

| Aza-benzofuran (Compound 4) | NO Inhibition | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [6] |

| Benzofuran Derivative (1) | Respiratory Burst | Neutrophil Respiratory Burst (PMA-stimulated) | 4.15 ± 0.07 µM | [11] |

| Benzofuran Derivative (2) | Respiratory Burst | Neutrophil Respiratory Burst (PMA-stimulated) | 5.96 ± 0.37 µM | [11] |

| 7,3´,4´-trihydroxyflavone | ROS Scavenging | Cellular Reactive Oxygen Species | 2.71 µM | [7] |

| 6,3´,4´-trihydroxyflavone | ROS Scavenging | Cellular Reactive Oxygen Species | 3.02 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Protocol:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells, excluding the negative control group.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

-

The absorbance is measured at approximately 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

-

-

Reference: Based on the methodology described for benzofuran derivatives.[6]

Assessment of Neuroprotective Activity: Hypoxia-Induced Neurotoxicity Model

-

Cell Line: Human neuroblastoma cell line SH-SY5Y.

-

Protocol:

-

SH-SY5Y cells are seeded in appropriate culture plates.

-

Cells are pre-treated with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for a specified duration (e.g., 1-6 hours).

-

Hypoxia is chemically induced by treating the cells with cobalt chloride (CoCl₂, e.g., 100-200 µM), which mimics hypoxic conditions by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).

-

Following an incubation period (e.g., 24 hours) under hypoxic conditions, cell viability is assessed using an MTT or similar assay to quantify the protective effect of the compound.

-

For mechanistic studies, cell lysates are collected for Western blot analysis to measure the protein levels of Nrf2, HO-1, cleaved caspase-3, and other relevant markers.

-

-

Reference: Adapted from the protocol for 6,7,4'-trihydroxyflavanone.[4]

Assessment of Antioxidant Pathway Activation: Western Blot for Nrf2 and HO-1

-

Protocol:

-

Cells (e.g., SH-SY5Y) are treated with 6,7-dihydroxy-3(2H)-benzofuranone at various concentrations and for different time points.

-

After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

-

-

Reference: Standard molecular biology protocol relevant to studies on Nrf2/HO-1 induction.[3][4]

Conclusion

The mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone is multifaceted, primarily revolving around its potent ability to counteract oxidative stress and inflammation. The integral catechol structure facilitates direct radical scavenging and, more significantly, activates the endogenous Nrf2/HO-1 antioxidant defense system. This activity, combined with the inhibition of key pro-inflammatory pathways, underpins its strong neuroprotective potential. While further studies on the specific molecule are required to fully elucidate its pharmacological profile, the evidence from closely related analogs strongly suggests that 6,7-dihydroxy-3(2H)-benzofuranone is a promising scaffold for the development of therapeutic agents targeting diseases with an underlying pathology of oxidative stress and inflammation, particularly neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6,7-dihydroxy-3(2H)-benzofuranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a small molecule belonging to the benzofuranone class of heterocyclic compounds.[1] While direct and extensive research on this specific molecule is limited, the benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[2] This technical guide consolidates the available information on closely related analogues and the broader benzofuranone class to extrapolate potential therapeutic targets and mechanisms of action for 6,7-dihydroxy-3(2H)-benzofuranone. The primary therapeutic areas of interest, based on current evidence from related compounds, include anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibitory activities. This document aims to provide a foundational resource to guide future research and drug development efforts centered on this promising chemical entity.

**1. Introduction to 6,7-dihydroxy-3(2H)-benzofuranone and its Therapeutic Potential

The benzofuranone core structure is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological properties.[3] The substitution of hydroxyl groups on the benzene ring, as in 6,7-dihydroxy-3(2H)-benzofuranone, is anticipated to play a crucial role in its biological activity, particularly in its antioxidant and radical scavenging capabilities, due to the electron-donating nature of these groups.[4][5]

While specific data for 6,7-dihydroxy-3(2H)-benzofuranone is sparse, research on analogous structures provides a strong basis for inferring its potential therapeutic applications. For instance, the closely related 6-hydroxy-3-coumaranone is noted for its potent antioxidant properties and its utility as an intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurodegenerative diseases.[6] Furthermore, derivatives of benzofuran-2-one have demonstrated antioxidant effects in cellular models of neurodegeneration.[7] This suggests that 6,7-dihydroxy-3(2H)-benzofuranone could be a valuable candidate for mitigating diseases rooted in oxidative stress and inflammation.

This guide will explore the potential therapeutic targets of 6,7-dihydroxy-3(2H)-benzofuranone by examining the established activities of structurally similar compounds.

Potential Therapeutic Areas and Targets

Antioxidant and Neuroprotective Effects

The presence of the 6,7-dihydroxy (catechol-like) moiety on the benzofuranone scaffold strongly suggests a potent antioxidant capacity. Phenolic compounds are well-established antioxidants that can neutralize free radicals.[5]

-

Potential Mechanism: The primary mechanism is likely through direct scavenging of reactive oxygen species (ROS), which can prevent oxidative damage to lipids, proteins, and DNA.[8] Additionally, related compounds have been shown to upregulate endogenous antioxidant defense mechanisms. For instance, some benzofuran-2-one derivatives can enhance the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant response, potentially via the Nrf2 signaling pathway.[7]

-

Potential Therapeutic Targets:

-

Reactive Oxygen Species (ROS)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)

-

Heme Oxygenase-1 (HO-1)

-

Anti-inflammatory Activity

Inflammation is a critical component of many chronic diseases. Benzofuranone derivatives have consistently demonstrated significant anti-inflammatory properties.

-

Potential Mechanism: The anti-inflammatory effects of related compounds are often mediated by the inhibition of key pro-inflammatory enzymes and signaling pathways. For example, some 2,3-dihydrobenzofuran-2-ones are potent inhibitors of prostaglandin synthesis.[9] Structurally similar flavonoids have been shown to exert their anti-inflammatory effects through the IL-17, TNF, and JAK-STAT signaling pathways.[10] A compound with a dihydrobenzofuran core, (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran, has shown potential to inhibit the activation of NF-κB and the secretion of IL-6 and TNF-α.[11]

-

Potential Therapeutic Targets:

-

Cyclooxygenase (COX) enzymes

-

Nuclear Factor-kappa B (NF-κB)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway

-

Microsomal prostaglandin E2 synthase-1 (mPGES-1)[12]

-

Enzyme Inhibition

The benzofuranone scaffold has been successfully utilized to develop potent and selective enzyme inhibitors for various therapeutic targets.

-

Potential Targets:

-

Chorismate Synthase: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which share the core 6,7-dihydroxybenzofuranone structure, have been identified as potent inhibitors of bacterial chorismate synthase, an enzyme essential for the biosynthesis of aromatic amino acids in bacteria, making it a potential antibacterial target.[13]

-

Monoamine Oxidase (MAO): 3-Coumaranone derivatives have been shown to be potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters.[14] MAO-B inhibitors are used in the treatment of Parkinson's disease.

-

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for 6,7-dihydroxy-3(2H)-benzofuranone, the following tables summarize the inhibitory concentrations (IC50) for closely related benzofuranone and flavonoid derivatives against various targets. This data provides a benchmark for the potential potency of the compound of interest.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Target/Assay | IC50 Value | Reference |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan Paw Edema (rat) | ED50 < 0.1 mg/kg | [9] |

| Benzofuran derivative 1 | Nitric Oxide (NO) release in LPS-stimulated RAW 264.7 cells | 17.3 µM | [15] |

| Benzofuran derivative 4 | Nitric Oxide (NO) release in LPS-stimulated RAW 264.7 cells | 16.5 µM | [15] |

| 6,3´,4´-trihydroxyflavone | c-Src binding | 12.0 µM | [16] |

| 7,3´,4´-trihydroxyflavone | c-Src binding | 20.9 µM | [16] |

| Benzofuran derivative 1 | Neutrophil respiratory burst (PMA-stimulated) | 4.15 ± 0.07 µM | [17] |

| Benzofuran derivative 2 | Neutrophil respiratory burst (PMA-stimulated) | 5.96 ± 0.37 µM | [17] |

Table 2: Antioxidant Activity of Related Compounds

| Compound/Extract | Target/Assay | IC50 Value | Reference |

| 6,3´,4´-trihydroxyflavone | ROS Scavenging | 3.02 µM | [10] |

| 7,3´,4´-trihydroxyflavone | ROS Scavenging | 2.71 µM | [10] |

Table 3: Enzyme Inhibition by Related Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

| 3-Coumaranone derivatives | Monoamine Oxidase B (MAO-B) | 0.004 - 1.05 µM | [14] |

| 2-azolylmethylene-3-(2H)-benzofuranone derivative 3b | Monoamine Oxidase A (MAO-A) | 21 nM | [18] |

| 2-azolylmethylene-3-(2H)-benzofuranone derivative 4c | Monoamine Oxidase B (MAO-B) | 16 nM | [18] |

| Aurone derivative ArE | Acetylcholinesterase (AChE) | 33 ± 0 µg/ml | [19] |

| Aurone derivative ArD | Acetylcholinesterase (AChE) | 51 ± 1 µg/ml | [19] |

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that 6,7-dihydroxy-3(2H)-benzofuranone may modulate, based on data from related compounds, and a general experimental workflow for its evaluation.

Caption: Potential antioxidant mechanism via the Nrf2-HO-1 pathway.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Caption: General experimental workflow for evaluating therapeutic potential.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for characterizing the therapeutic potential of 6,7-dihydroxy-3(2H)-benzofuranone.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Objective: To determine the free radical scavenging activity of the test compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, ascorbic acid (positive control), 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

-

Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

-

Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), test compound, Griess reagent, 96-well cell culture plate, incubator.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).

-

The IC50 value is calculated from the dose-response curve. A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed inhibition is not due to cytotoxicity.

-

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory effect of the test compound on MAO-A and MAO-B enzymes.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine (substrate for MAO-A), benzylamine (substrate for MAO-B), test compound, appropriate buffers, fluorometric or spectrophotometric plate reader.

-

Procedure:

-

Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound in a suitable buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

The reaction product is measured over time. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable probe.

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Conclusion and Future Directions